N'-(3-nitropyridin-4-yl)benzohydrazide
Overview
Description
N’-(3-nitropyridin-4-yl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety attached to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitropyridin-4-yl)benzohydrazide typically involves the reaction of 3-nitropyridine-4-carboxylic acid with hydrazine derivatives. One common method includes the condensation of 3-nitropyridine-4-carboxylic acid with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(3-nitropyridin-4-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitropyridin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-nitropyridin-4-yl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide moiety can form covalent bonds with biological macromolecules, potentially leading to the inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-nitropyridine-4-carboxylic acid: A precursor in the synthesis of N’-(3-nitropyridin-4-yl)benzohydrazide.
Benzohydrazide: A related compound with similar structural features but lacking the nitropyridine moiety.
4-nitropyridine-3-carboxylic acid: An isomer with different substitution patterns on the pyridine ring.
Uniqueness
N’-(3-nitropyridin-4-yl)benzohydrazide is unique due to the presence of both the nitropyridine and benzohydrazide moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
N'-(3-nitropyridin-4-yl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-12(9-4-2-1-3-5-9)15-14-10-6-7-13-8-11(10)16(18)19/h1-8H,(H,13,14)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNGBDNPQUJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C(C=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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